Barbital
Overview
Description
Barbital, also known as diethylbarbituric acid, is a barbiturate derivative that was first synthesized in 1902 by German chemists Emil Fischer and Joseph von Mering. It was marketed under the brand names Veronal for the pure acid and Medinal for the sodium salt. This compound was the first commercially available barbiturate and was used as a hypnotic and sedative from 1903 until the mid-1950s .
Mechanism of Action
Target of Action
Barbital primarily targets the Gamma-aminobutyric acid (GABA) receptors in the human body . These receptors are the chief inhibitory neurotransmitters in the mammalian central nervous system . This compound acts as a potentiator on various subunits of these receptors, including alpha-1, alpha-2, alpha-3, alpha-4, alpha-5, and alpha-6 . Additionally, it also acts as an antagonist on the Neuronal acetylcholine receptor subunits alpha-4 and alpha-7, and the Glutamate receptor 2 and Glutamate receptor ionotropic, kainate 2 .
Mode of Action
This compound interacts with its targets by increasing synaptic inhibition . This interaction results in the elevation of the seizure threshold and reduces the spread of seizure activity from a seizure focus . This compound may also inhibit calcium channels, resulting in a decrease in excitatory transmitter release .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the modulation of neurotransmitter systems. By potentiating the GABA receptors, this compound enhances the inhibitory effects of GABA neurotransmission . This leads to a decrease in neuronal excitability and an overall depression of the central nervous system .
Pharmacokinetics
Barbiturates, in general, are known to be readily absorbed from the gastrointestinal tract when administered orally . They cross the blood-brain barrier and reach high levels in the brain, liver, and kidney . Being lipid-soluble, they redistribute to muscle, leading to a decrease in plasma levels of the barbiturate . They also have a large store in adipose tissue .
Result of Action
The primary result of this compound’s action is the depression of the central nervous system . This can manifest as a sedative effect at lower doses and a hypnotic effect at higher doses . It is used as a hypnotic and sedative and may induce dependence . This compound is also used in veterinary practice for central nervous system depression .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the lipid solubility of this compound plays a crucial role in its potency and its ability to cross the blood-brain barrier . Furthermore, the presence of other drugs can also affect the action of this compound, as many drugs in the barbiturate class are known to induce CYP2C19, an enzyme responsible for the metabolism of several therapeutic agents .
Biochemical Analysis
Biochemical Properties
Barbital’s mechanism of action includes activation of γ-aminobutyric acid (GABA) mediated neuronal transmission inhibition . It interacts with GABA receptors, which are proteins that respond to the neurotransmitter GABA, the principal inhibitory neurotransmitter in the human central nervous system .
Cellular Effects
This compound, as a central nervous system depressant, has profound effects on various types of cells and cellular processes. It influences cell function by potentiating the action of GABA at its receptor . This leads to an increase in inhibitory neurotransmission, thereby causing sedation and hypnosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the GABA receptor and enhancing the effect of GABA . This results in an increased influx of chloride ions into the neuron, leading to hyperpolarization of the neuron and a decrease in neuronal excitability .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound’s effects can change over time. For instance, gas chromatography mass spectrometry is a commonly used method for the analysis of barbiturates . In this method, this compound from serum, plasma, or urine are extracted using an acidic phosphate buffer and methylene chloride . This compound is used as an internal standard .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. High doses of this compound can depress most metabolic processes, leading to sedation and hypnosis
Transport and Distribution
This compound is distributed throughout the body after administration. It can cross the blood-brain barrier due to its lipophilic nature, allowing it to exert its effects on the central nervous system
Subcellular Localization
This compound, being a small molecule, can diffuse across cell membranes and distribute throughout the cell. Its primary site of action is the GABA receptor, which is located on the cell membrane
Preparation Methods
Barbital can be synthesized through several methods:
Condensation of Diethylmalonic Ester with Urea: This method involves the reaction of diethylmalonic ester with urea in the presence of sodium ethoxide.
Reaction with Ethyl Iodide: Another method involves adding at least two molar equivalents of ethyl iodide to the silver salt of malonylurea (barbituric acid) or to a basic solution of the acid.
In industrial production, this compound is typically synthesized through the condensation reaction of urea and diethyl-2,2-diethylmalonate, a diethyl malonate derivative .
Chemical Reactions Analysis
Barbital undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo nucleophilic substitution reactions, where one of its functional groups is replaced by another group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
Comparison with Similar Compounds
Barbital is part of the barbiturate class of compounds, which includes other derivatives such as phenothis compound, amothis compound, and secothis compound. Compared to these compounds, this compound has a longer duration of action and was one of the first barbiturates to be used clinically .
Phenothis compound: Used as an anticonvulsant and sedative.
Amothis compound: Used for sedation and short-term management of insomnia.
Secothis compound: Used for inducing anesthesia and treating insomnia.
This compound’s uniqueness lies in its historical significance as the first commercially available barbiturate and its long-acting properties .
Properties
IUPAC Name |
5,5-diethyl-1,3-diazinane-2,4,6-trione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-3-8(4-2)5(11)9-7(13)10-6(8)12/h3-4H2,1-2H3,(H2,9,10,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOAOBMCPZCFFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022643 | |
Record name | Barbital | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57-44-3 | |
Record name | Barbital | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Barbital [INN:BAN:JAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Barbital | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01483 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | barbital | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759567 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | barbital | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31352 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Barbital | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Barbital | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.301 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BARBITAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WZ53ENE2P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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